N-Cyclohexyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide is a compound that features a tetrazole ring, which is known for its stability and versatility in various chemical reactions. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms, and they have significant applications in medicinal chemistry due to their bioisosteric properties with carboxylic acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide typically involves the reaction of cyclohexylamine with 4-bromobutanoyl chloride to form N-cyclohexyl-4-bromobutanamide. This intermediate is then reacted with 1-methyl-1H-tetrazole-5-thiol under basic conditions to yield the final product . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as zinc salts to facilitate the formation of the tetrazole ring .
Industrial Production Methods
Industrial production methods for tetrazole derivatives, including this compound, often employ eco-friendly approaches. These methods may involve the use of water as a solvent, moderate reaction conditions, and non-toxic reagents to achieve high yields with minimal environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclohexyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetrazole ring to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-Cyclohexyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s tetrazole ring is bioisosteric with carboxylic acids, making it useful in the design of enzyme inhibitors and receptor antagonists.
Medicine: Tetrazole derivatives are explored for their potential as anti-inflammatory, antiviral, and anticancer agents.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation
Wirkmechanismus
The mechanism of action of N-Cyclohexyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other tetrazole derivatives such as:
- N-Cyclohexyl-N-ethyl-4-(5-methyl-1H-tetrazol-1-yl)butanamide
- 1-Cyclohexyl-N-{[1-(4-methylphenyl)-1H-indol-3-yl]methyl}methanamine
Uniqueness
N-Cyclohexyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group enhances its lipophilicity, while the tetrazole ring provides stability and versatility in chemical reactions .
Eigenschaften
CAS-Nummer |
80463-78-1 |
---|---|
Molekularformel |
C12H21N5OS |
Molekulargewicht |
283.40 g/mol |
IUPAC-Name |
N-cyclohexyl-4-(1-methyltetrazol-5-yl)sulfanylbutanamide |
InChI |
InChI=1S/C12H21N5OS/c1-17-12(14-15-16-17)19-9-5-8-11(18)13-10-6-3-2-4-7-10/h10H,2-9H2,1H3,(H,13,18) |
InChI-Schlüssel |
BSQYHCRAVZTITA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NN=N1)SCCCC(=O)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.